Acetyl-DL-tyrosine-DL-valine-DL-alanine-DL-aspartic acid-p-nitroanilide, commonly referred to as Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA, is a synthetic peptide substrate utilized primarily in biochemical research. This compound plays a crucial role in the study of enzyme kinetics and protease activity due to its unique chromogenic properties provided by the p-nitroanilide group, which allows for the detection of enzymatic reactions through color change.
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is classified as a synthetic peptide derived from a combination of amino acids: tyrosine, valine, alanine, and aspartic acid. It is often synthesized using solid-phase peptide synthesis techniques, making it accessible for various research applications in enzymology and drug development .
The primary method for synthesizing Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.
The molecular formula of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is , with a molecular weight of approximately 318.33 g/mol. The structure includes:
The compound has specific structural features that contribute to its function:
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA can undergo several chemical reactions:
The mechanism of action for Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA primarily revolves around its role as a substrate in enzymatic reactions:
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA finds extensive applications in scientific research:
The molecular tool Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-p-nitroaniline (pNA) occupies a specialized niche in protease biochemistry as a synthetic chromogenic substrate. Its design integrates several key features: a tetrapeptide sequence mimicking natural caspase cleavage sites, DL-amino acid chirality conferring biochemical stability, and a para-nitroaniline (pNA) chromophore enabling real-time optical detection upon proteolytic hydrolysis. This substrate exemplifies the convergence of peptide chemistry and enzymology, providing researchers with a precise instrument for dissecting protease function, specificity, and kinetics—particularly within the caspase family and related proteolytic enzymes involved in critical biological pathways like apoptosis and inflammation.
The primary utility of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA lies in its deployment as a mechanistic probe for caspase activity, particularly caspase-1 (Interleukin-1β-Converting Enzyme, ICE). Caspase-1 is a cysteine protease central to inflammatory signaling through its cleavage and activation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 [4]. The substrate’s sequence (Tyr-Val-Ala-Asp) is engineered to mirror the natural cleavage recognition motif (at the Asp residue) preferred by caspase-1. Hydrolysis occurs between the aspartic acid and the conjugated pNA moiety, liberating the yellow chromophore p-nitroaniline, which is quantifiable via absorbance at 405–410 nm (Figure 1).
Table 1: Key Protease Targets and Applications of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
Protease Target | Primary Recognition Motif | Biological Process | Assay Application |
---|---|---|---|
Caspase-1 (ICE) | Tyr-Val-Ala-Asp↓ | Inflammasome activation, IL-1β/IL-18 maturation | Activity quantification in cell lysates, recombinant enzyme kinetics |
Caspase-4/5 | [Similar tetrapeptide motifs with Asp at P1] | Non-canonical inflammasome signaling | Selectivity profiling across caspases |
Granzyme B | Ile-Glu-Thr-Asp↓ | Cytotoxic T-cell mediated apoptosis | Comparative activity studies |
Other Asp-specific proteases | -XXX-Asp↓ | Apoptosis, inflammation | High-throughput inhibitor screening |
A critical design innovation is the incorporation of DL-amino acids (racemic mixture) at each position. While proteases exhibit stereospecificity—typically cleaving only peptides composed of L-amino acids—the inclusion of D-amino acids renders the substrate highly resistant to non-target proteolysis by other cellular enzymes. This chirality-based stability minimizes background hydrolysis in complex biological samples (e.g., cell lysates, tissue extracts), thereby enhancing assay specificity [1]. Consequently, this substrate enables:
The development of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA is rooted in the evolution of chromogenic protease assays, which emerged to address limitations of earlier methodologies. Prior to the 1970s, protease activity was typically quantified using natural protein substrates (e.g., casein, hemoglobin) via tedious endpoint assays measuring trichloroacetic acid-soluble fragments or colorimetric changes (Folin-Ciocalteu reagent). These assays lacked sensitivity, real-time capability, and specificity for individual proteases.
The paradigm shifted with the introduction of synthetic small-molecule substrates featuring chromogenic or fluorogenic leaving groups. Among these, p-nitroaniline (pNA) emerged as a cornerstone due to its:
Early pNA substrates (e.g., Bz-Arg-pNA for trypsin) validated the utility of this approach for serine and cysteine proteases [8]. However, their limitation was the restriction to single amino acid or very short dipeptide sequences, which poorly replicated the extended substrate recognition sites of many proteases. This drove innovation toward oligopeptide-pNA conjugates incorporating longer, protease-specific sequences. Caspase-specific substrates like Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA represent the culmination of this progression, combining the kinetic advantages of pNA detection with biologically relevant cleavage motifs.
Table 2: Evolution of Chromogenic Substrates for Protease Research
Era | Substrate Type | Example | Detection Method | Advantages | Limitations |
---|---|---|---|---|---|
Pre-1970s | Natural proteins | Casein, Hemoglobin | TCA precipitation, Folin reagent | Biologically relevant | Low sensitivity, endpoint only, non-specific |
1970s–1980s | Single AA/dipeptide-pNA | Bz-Arg-pNA (Trypsin), Suc-Ala-Ala-pNA (Elastase) | Spectrophotometric (405–410 nm) | Real-time, quantitative | Poor specificity for complex proteases |
1990s–present | Oligopeptide-pNA | Ac-DEVD-pNA (Caspase-3), Ac-YVAD-pNA (Caspase-1) | Spectrophotometric (405–410 nm) | High specificity, mimics natural cleavage | Synthesis complexity; potential solubility issues |
Critical milestones enabling substrates like Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA included:
The legacy of pNA substrates endures despite the rise of fluorogenic alternatives (e.g., AMC, AFC). Their robustness, minimal instrumentation requirements (standard UV-Vis spectrophotometer), and cost-efficiency ensure continued use in high-throughput screening (HTS) of protease inhibitors and basic enzymology studies where fluorescence quenching or autofluorescence might complicate readings.
Table 3: Design Features of Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-pNA
Component | Chemical Feature | Functional Role | Biochemical Impact |
---|---|---|---|
Acetyl (Ac-) | N-terminal capping | Blocks aminopeptidase degradation; eliminates charge | Enhances stability in biological samples |
Tyr-Val-Ala-Asp | Tetrapeptide sequence (DL-chirality) | Caspase recognition motif (P4-P1) | Confers specificity for caspase-1/ICE; D-amino acids reduce off-target cleavage |
-pNA | Para-nitroaniline chromophore | Cleavage reporter group | Liberated by hydrolysis; yellow color (λmax=405 nm) enables real-time quantification |
Peptide-pNA Bond | Amide linkage | Scissile bond | Hydrolyzed by target protease; rate proportional to enzyme activity |
Chemical Compounds Referenced in Text:
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